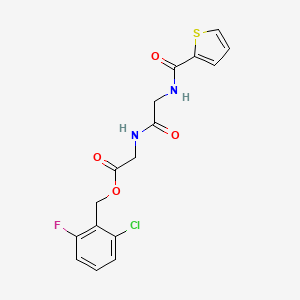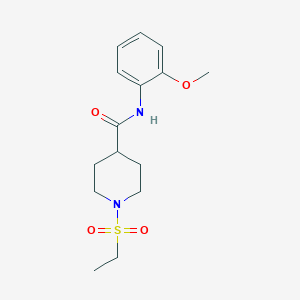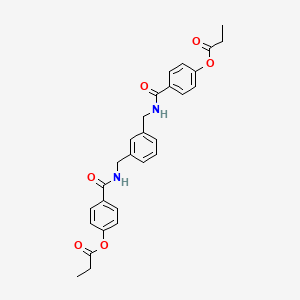
1,3-phenylenebis(methyleneiminocarbonyl-4,1-phenylene) dipropanoate
Descripción general
Descripción
1,3-phenylenebis(methyleneiminocarbonyl-4,1-phenylene) dipropanoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PPD and has shown promising results in the field of drug delivery, biomedical engineering, and materials science. In
Mecanismo De Acción
PPD has been shown to interact with cell membranes and can alter their permeability. This interaction can lead to the disruption of cellular processes and can induce cell death. PPD has also been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of various biochemical pathways.
Biochemical and Physiological Effects:
PPD has been shown to have anti-tumor and anti-inflammatory properties. It has been demonstrated to induce apoptosis in cancer cells and can inhibit the growth of tumors. PPD has also been shown to inhibit the production of inflammatory cytokines, which can reduce inflammation in various disease states.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPD has several advantages in lab experiments, including its stability, ease of synthesis, and ability to form stable complexes with various drugs. However, PPD also has some limitations, including its toxicity at high concentrations and its limited solubility in aqueous solutions.
Direcciones Futuras
PPD has several potential future directions, including its use in the development of novel drug delivery systems, biodegradable polymers, and anti-cancer therapies. Further research is needed to fully understand the mechanism of action of PPD and to optimize its synthesis and application in various fields.
In conclusion, 1,3-phenylenebis(methyleneiminocarbonyl-4,1-phenylene) dipropanoate is a promising compound with potential applications in various fields. Its unique chemical structure and properties make it an attractive candidate for drug delivery systems, tissue engineering, and anti-cancer therapies. Further research is needed to fully explore the potential of PPD and to optimize its synthesis and application.
Aplicaciones Científicas De Investigación
PPD has been extensively studied for its potential use in drug delivery systems. Due to its unique chemical structure, PPD can form stable complexes with various drugs and can enhance their solubility and bioavailability. PPD has also been used in the development of biodegradable polymers, which can be used in tissue engineering and drug delivery.
Propiedades
IUPAC Name |
[4-[[3-[[(4-propanoyloxybenzoyl)amino]methyl]phenyl]methylcarbamoyl]phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O6/c1-3-25(31)35-23-12-8-21(9-13-23)27(33)29-17-19-6-5-7-20(16-19)18-30-28(34)22-10-14-24(15-11-22)36-26(32)4-2/h5-16H,3-4,17-18H2,1-2H3,(H,29,33)(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBQHLIRGAHJNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NCC2=CC(=CC=C2)CNC(=O)C3=CC=C(C=C3)OC(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B4110948.png)
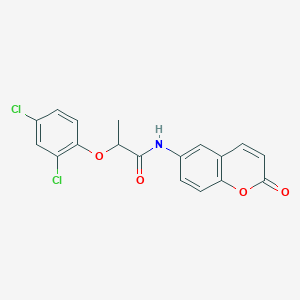
![6-amino-3-methyl-1-(2-naphthyl)-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4110958.png)

![N-[3-(dimethylamino)-2-methylpropyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B4110975.png)
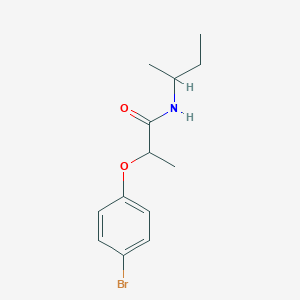
![4-[6-amino-5-cyano-3-methyl-1-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoic acid](/img/structure/B4110994.png)
![1-[2-(4-bromophenoxy)propanoyl]azepane](/img/structure/B4111002.png)

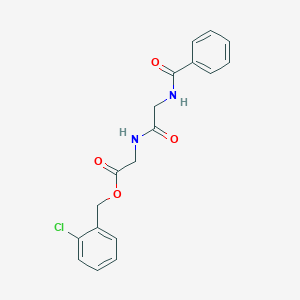
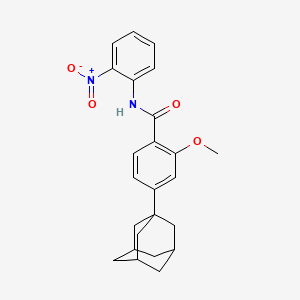
![N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]-3-nitrobenzamide](/img/structure/B4111036.png)
